molecular formula C10H8FN B1300231 1-(4-Fluorophenyl)pyrrole CAS No. 81329-31-9

1-(4-Fluorophenyl)pyrrole

Cat. No. B1300231
CAS RN: 81329-31-9
M. Wt: 161.18 g/mol
InChI Key: YMAPGGZDHAHLGN-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)pyrrole is a versatile molecule that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group. This structural motif is found in a range of compounds with diverse applications, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with fluorophenyl groups, can be achieved through several methods. For instance, the Paal-Knorr pyrrole synthesis reaction is a common strategy for constructing aryl-substituted pyrrole cores, as seen in the development of pyrrole/polycyclic aromatic unit hybrid fluorophores . Additionally, a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione has been used to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which can be further arylated to produce pentaaryl- and hexaaryl- derivatives . Moreover, the synthesis of 1-(2-isocyanophenyl)pyrrole followed by Lewis acid-catalyzed reactions can lead to the formation of pyrrolo[1,2-a]quinoxaline and its derivatives .

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)pyrrole derivatives can be quite complex, with the central pyrrole ring often making significant dihedral angles with other substituents, as observed in the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate . The arrangement of these substituents can lead to various supramolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the overall molecular conformation and stability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)pyrrole and its derivatives can undergo a variety of chemical reactions. For example, electrophilic fluorination can be used to introduce fluorine-18, a radioactive isotope, into the molecule for imaging applications . Furthermore, the compound can be polymerized both chemically and electrochemically to produce conducting polymers with electrochromic properties . Copolymerization with other monomers, such as 3,4-ethylene dioxythiophene, can enhance these properties and introduce additional colors to the electrochromic spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)pyrrole derivatives are influenced by their molecular structure. For instance, the photophysical properties of these compounds are often characterized by strong blue fluorescence and high quantum yields, which can be manipulated by the introduction of various substituents . The electrochromic properties of polymers derived from these molecules are also notable, with the ability to switch between different colors upon the application of voltage . The thermal and glass transition temperatures of these materials can vary significantly depending on the nature of the substituents attached to the pyrrole core .

Scientific Research Applications

  • Crystallography

    • The compound “ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate” is a derivative of “1-(4-Fluorophenyl)pyrrole”. It has been studied for its crystal structure .
    • The crystal structure was determined using a Bruker APEX-II diffractometer, and the crystal was a colorless block with a size of 0.16 × 0.15 × 0.11 mm .
    • The results showed that the crystal structure is monoclinic, with a = 10.805 (7) Å, b = 20.984 (13) Å, c = 7.034 (4) Å, β = 93.386 (13)°, V = 1592.0 (17), Z = 4, R gt ( F ) = 0.0561, wR ref ( F2 ) = 0.1336, T = 296 K .
  • Medicinal Chemistry

    • Pyrrole, a core structure in “1-(4-Fluorophenyl)pyrrole”, is a resourceful small molecule in key medicinal hetero-aromatics .
    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Material Science and Catalysis

    • Pyrrole derivatives have applications in various fields such as drug discovery, material science, and catalysis .
    • The article provides an overview of modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
  • Bioimaging and Chemosensing

    • BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3 a,4 a -diaza- s -indacene) dye, are prevalently used in diverse research areas .
    • They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
  • Pharmaceutical Chemistry

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Photosensitizers for Solar Cells

    • Other BF2-based fluorophores, such as BOPHY (bis (difluoroboron)-1,2-bis ((1 H -pyrrol-2-yl)methylene)hydrazine), which possess their own characteristic features, are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
  • Pharmaceutical Chemistry

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Photosensitizers for Solar Cells

    • Other BF2-based fluorophores, such as BOPHY (bis (difluoroboron)-1,2-bis ((1 H -pyrrol-2-yl)methylene)hydrazine), which possess their own characteristic features, are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
  • Antimicrobial and Anti-tuberculosis Agents

    • Pyrazoles and their derivatives, which can be synthesized from pyrrole derivatives, play an important role in some biological activities in medicine .
    • In particular, they are used for their antimicrobial and anti-tuberculosis functions .

Safety And Hazards

“1-(4-Fluorophenyl)pyrrole” is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is advised to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAPGGZDHAHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352489
Record name 1-(4-fluorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pyrrole

CAS RN

81329-31-9
Record name 1-(4-fluorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81329-31-9
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Synthesis routes and methods I

Procedure details

4-Fluoroaniline (100 g) and 2,5-dimethoxytetrahydrofuran (124.9 g) were added to acetic acid (500 ml) and the mixture was stirred at a refluxing temperature for 1 h. After cooling to room temperature, the reaction mixture was added to water (2.5 Liters) and the mixture was stirred further for 30 min. The precipitated crystals were recrystallized from a mixed solvent of methanol-acetone (ratio=2:1) to give 1-(4-fluorophenyl)pyrrole (156 g), melting point: 57–58° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Fluoroaniline (117 g) and 2,5-dimethoxytetrahydrofuran (139 g) were added to acetic acid (120 ml), stirred at reflux temperature for an hour and then the reaction solution was poured into ice water (1 l). The precipitated solid was filtered, dissolved in methanol and water was added therein. The precipitated solid was collected again by filtration to give 1-(4-fluorophenyl)pyrrole (122.7 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YQ HU, N ZHU, LM HAN - Acta Physico-Chimica Sinica, 2015 - ingentaconnect.com
2,5-Diferrocenyl-1-(3-trifluorom-ethylphenyl)-pyrrole (1), 2,5-diferrocenyl-1-(4-fluorophenyl)-pyrrole (2), 2,5-diferrocenyl-1-phenyl pyrrole (3), 2,5-diferro-cenyl-1-(4-ethylphenyl)-pyrrole (…
Number of citations: 6 www.ingentaconnect.com
AFLOM Santos, MAVR da Silva - The Journal of Chemical Thermodynamics, 2010 - Elsevier
The standard molar enthalpies of formation, in the crystalline phase, of three halogenated 1-phenylpyrrole derivatives, namely 1-(4-fluorophenyl)pyrrole, 1-(4-chlorophenyl)pyrrole, and …
Number of citations: 17 www.sciencedirect.com
YQ Hu, LM Han, N Zhu, HL Hong… - Journal of Coordination …, 2013 - Taylor & Francis
A series of 2,5-diferrocenyl substituted five-membered heterocyclic compounds, 2,5-diferrocenyl-1-phenylpyrrole (1), 2,5-diferrocenyl-1-(4-fluorophenyl)-pyrrole (2), 2,5-diferrocenyl-1-(4-…
Number of citations: 3 www.tandfonline.com
J Zhang, X Shi, H Doucet - European Journal of Organic …, 2021 - Wiley Online Library
A Pd‐catalyzed annulative π‐extension reaction of 1‐arylpyrroles using 1,2‐dihalobenzenes as the coupling partners was investigated. The higher reactivity of pyrrole C2−H bond …
W Hagui, K Yuan, N Besbes, E Srasra… - …, 2015 - Wiley Online Library
Condensed N‐heterocycles were prepared by using iterative C−H bond activation reactions catalyzed by palladium. The first step consists of a palladium‐catalyzed direct desulfitative C…
S Mao, X Shi, JF Soulé, H Doucet - European Journal of …, 2020 - Wiley Online Library
The reactivity of heteroaromatics in direct arylation with benzenesulfonyl chlorides using 10 % Pd/C as catalyst was explored. With (benzo)thiophenes, (benzo)furans, pyrroles and …
H Zimmer - 1993 - ntrs.nasa.gov
Based on previous results involving thiophene derived electrically conducting polymers in which it was shown that thiophene, 3-substituted thiophenes, furans, and certain oligomers of …
Number of citations: 2 ntrs.nasa.gov
W Liu, Y Ma, YF Zhao, YW Yin - Journal of heterocyclic …, 2006 - Wiley Online Library
The electrooxidation of several 1‐arylpyrroles has been carried out in methanol containing sodium cyanide at a platinum anode in a divided cell. In all instances, replacement of a …
Number of citations: 10 onlinelibrary.wiley.com
W Hagui, H Doucet, JF Soulé - Chem, 2019 - cell.com
Recently, the use of the palladium-catalyzed inter- and/or intra-molecular C–H bond arylations in the building of various π-extended (hetero)aromatic structures has emerged as a …
Number of citations: 91 www.cell.com
J Li, C Wu, B Zhou, PJ Walsh - The Journal of Organic Chemistry, 2018 - ACS Publications
A novel nickel-catalyzed C(sp 3 )–H arylation with nonactivated aryl fluorides is reported. The use of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) as a ligand was found to be …
Number of citations: 27 pubs.acs.org

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